molecular formula C7H12O2 B042504 Ethyl 3,3-dimethylacrylate CAS No. 638-10-8

Ethyl 3,3-dimethylacrylate

Cat. No.: B042504
CAS No.: 638-10-8
M. Wt: 128.17 g/mol
InChI Key: UTXVCHVLDOLVPC-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid with a boiling point of 154-155°C and a density of 0.922 g/mL at 25°C . This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylacrylate can be synthesized through the esterification of 3,3-dimethylacrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethylacrylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3,3-dimethylacrylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester group in the molecule is susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • Methyl crotonate
  • Methyl 3-methyl-2-butenoate
  • Ethyl crotonate
  • Propargyl acrylate

Comparison: Ethyl 3,3-dimethylacrylate is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. For instance, its steric hindrance due to the dimethyl groups affects its reactivity in substitution reactions, making it more selective in certain synthetic applications .

Properties

IUPAC Name

ethyl 3-methylbut-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3
Source PubChem
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InChI Key

UTXVCHVLDOLVPC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C=C(C)C
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Molecular Formula

C7H12O2
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DSSTOX Substance ID

DTXSID0060931
Record name 2-Butenoic acid, 3-methyl-, ethyl ester
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Molecular Weight

128.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 3,3-dimethylacrylate
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CAS No.

638-10-8
Record name Ethyl 3,3-dimethylacrylate
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Record name 3,3-Dimethylacrylic acid ethyl ester
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Record name Ethyl 3,3-dimethylacrylate
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Record name 2-Butenoic acid, 3-methyl-, ethyl ester
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Record name Ethyl 3-methylcrotonate
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Synthesis routes and methods

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Ethyl 3,3-dimethylacrylate?

A1: this compound is an α,β-unsaturated ester. While specific spectroscopic data is not provided in the research excerpts, its molecular formula is C7H12O2, and its molecular weight is 128.17 g/mol.

Q2: How does this compound react with O=P(OCH3)2+ phosphonium ions?

A2: Research using a quadrupole ion trap mass spectrometer showed that this compound reacts with O=P(OCH3)2+ phosphonium ions to form an adduct. [, ] This adduct subsequently undergoes spontaneous loss of either trimethyl phosphate or dimethyl ethyl phosphate. [, ] Density functional theory (DFT) calculations were employed to further understand the mechanism of this reaction. [, ]

Q3: Can this compound be used in organic synthesis?

A3: Yes, one study demonstrates the use of this compound in a multi-step synthesis of 1-[13CD3]-9-cis-retinoic acid. [] It acts as a reagent in a condensation reaction with an aldehyde intermediate. []

Q4: Is this compound found naturally?

A5: Yes, studies have identified this compound as a component of volatile organic compounds emitted by fruit trees. [] This finding suggests a potential role in ecological interactions, such as attracting insects like the ambrosia beetle (Xyleborinus saxesenii). []

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